molecular formula C23H25N3O B2733520 (4-((4-Ethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone CAS No. 1226432-85-4

(4-((4-Ethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

Cat. No. B2733520
CAS RN: 1226432-85-4
M. Wt: 359.473
InChI Key: AADWTNGCOBDWNQ-UHFFFAOYSA-N
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Description

(4-((4-Ethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an organic molecule that belongs to the class of quinoline derivatives.

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry

Research has explored the spectroscopic properties of related compounds, focusing on their electronic absorption, excitation, and fluorescence in different solvents. Quantum chemistry calculations, including DFT and TD-DFT methods, have helped understand the intramolecular interactions affecting these properties. For instance, studies on 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have demonstrated how intramolecular hydrogen bonding influences the energy of molecular orbitals, which could be pivotal for developing materials with specific optical properties (Al-Ansari, 2016).

Synthesis and Chemical Transformation

The synthesis of related compounds often involves multi-step reactions with a focus on achieving high yields and specific molecular configurations. For example, the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride from piperidine-4-carboxylic acid and ethyl carbonochloridate showcases a method to produce these compounds efficiently, which is critical for their application in further chemical studies and potential industrial applications (Rui, 2010).

Antimicrobial and Antitubercular Activities

Some derivatives have been evaluated for their biological activities, including antimicrobial and antitubercular properties. Mefloquine derivatives, for instance, have shown significant activity against M. tuberculosis, indicating potential applications in treating tuberculosis (Wardell et al., 2011). Another study on quinoline derivatives highlighted their potential in antimicrobial applications, emphasizing the importance of heterocyclic compounds in medicinal chemistry (Kumar & Kumar, 2021).

Structural and Theoretical Analysis

The crystal structure analysis of related compounds helps in understanding their molecular geometry and potential interactions in biological systems or materials. For example, the analysis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime revealed insights into intermolecular hydrogen bonding and crystal stability, which are crucial for designing compounds with desired physical and chemical properties (Karthik et al., 2021).

properties

IUPAC Name

[4-(4-ethylanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-2-17-10-12-18(13-11-17)24-21-16-22(23(27)26-14-6-3-7-15-26)25-20-9-5-4-8-19(20)21/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADWTNGCOBDWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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